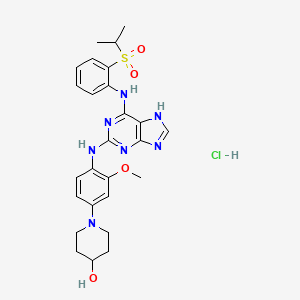

Mps1-IN-3 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C26H32ClN7O4S |

|---|---|

Peso molecular |

574.1 g/mol |

Nombre IUPAC |

1-[3-methoxy-4-[[6-(2-propan-2-ylsulfonylanilino)-7H-purin-2-yl]amino]phenyl]piperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C26H31N7O4S.ClH/c1-16(2)38(35,36)22-7-5-4-6-20(22)29-25-23-24(28-15-27-23)31-26(32-25)30-19-9-8-17(14-21(19)37-3)33-12-10-18(34)11-13-33;/h4-9,14-16,18,34H,10-13H2,1-3H3,(H3,27,28,29,30,31,32);1H |

Clave InChI |

BDKTZCBXQCCHRK-UHFFFAOYSA-N |

SMILES canónico |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl |

Origen del producto |

United States |

Foundational & Exploratory

Mps1-IN-3 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mps1-IN-3 hydrochloride is a potent and selective small-molecule inhibitor of Monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC). By disrupting the SAC, Mps1-IN-3 induces mitotic checkpoint override, leading to aneuploidy and subsequent cell death, particularly in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of Mps1-IN-3, including its biochemical and cellular effects, and its potential as a therapeutic agent, with a focus on glioblastoma. Detailed experimental protocols and quantitative data are presented to support its use in research and drug development.

Introduction

Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. The SAC prevents the premature separation of sister chromatids until all chromosomes are properly attached to the mitotic spindle.[1] Mps1 is a key upstream kinase in the SAC signaling cascade.[2] Its activity is essential for the recruitment of downstream checkpoint proteins, including Mad1 and Mad2, to unattached kinetochores.[3][4] This initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying anaphase onset.[5][6]

Dysregulation of Mps1 activity is linked to chromosomal instability, a hallmark of many cancers.[1] Consequently, Mps1 has emerged as an attractive therapeutic target in oncology. Mps1-IN-3 is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[3] This guide details the mechanism by which Mps1-IN-3 exerts its effects and provides the necessary technical information for its application in a research setting.

Biochemical Profile of Mps1-IN-3

Mps1-IN-3 is a highly potent inhibitor of Mps1 kinase. Its primary mechanism of action is through competitive binding to the ATP-binding pocket of the Mps1 kinase domain, thereby preventing the phosphorylation of its downstream substrates.

On-Target Potency

The inhibitory activity of Mps1-IN-3 against Mps1 kinase has been quantified, demonstrating its high potency.

| Compound | Target | IC50 (nM) |

| Mps1-IN-3 | Mps1 | 50 |

Table 1: In vitro potency of Mps1-IN-3 against Mps1 kinase.

Cellular Mechanism of Action

The inhibition of Mps1 by Mps1-IN-3 disrupts the normal functioning of the spindle assembly checkpoint, leading to catastrophic mitotic errors in cancer cells.

Disruption of the Spindle Assembly Checkpoint

Mps1-IN-3 treatment abrogates the SAC, causing cells to exit mitosis prematurely, even in the presence of mitotic spindle poisons like vincristine.[3] This occurs because the inhibition of Mps1 prevents the recruitment of essential checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[3][4] Without the proper localization of these proteins, the "wait anaphase" signal is not generated, leading to a failure to arrest in mitosis.

Induction of Aneuploidy and Cell Death

The override of the mitotic checkpoint induced by Mps1-IN-3 results in severe chromosome missegregation and the formation of aneuploid daughter cells.[3] This genomic instability ultimately triggers apoptotic cell death.[3]

Synergistic Effects with Antimitotic Agents

Mps1-IN-3 has been shown to sensitize cancer cells, particularly glioblastoma, to the effects of antimitotic drugs like vincristine.[3] Vincristine arrests cells in mitosis by disrupting microtubule dynamics, which activates the SAC. By inhibiting Mps1, Mps1-IN-3 overrides this arrest, forcing the cells to divide with misaligned chromosomes, which leads to enhanced cytotoxicity.[3]

In Vivo Efficacy

The therapeutic potential of Mps1-IN-3 has been evaluated in a preclinical animal model of glioblastoma.

Orthotopic Glioblastoma Mouse Model

In an orthotopic mouse model of glioblastoma using U251 cells, Mps1-IN-3 demonstrated a significant therapeutic effect, particularly in combination with vincristine.[3] The combination therapy resulted in a prolonged survival of the tumor-bearing mice compared to either treatment alone.[3]

| Treatment Group | Median Survival (Days) | P-value (vs. Control) |

| Control (Vehicle) | 35 | - |

| Mps1-IN-3 | 42 | < 0.05 |

| Vincristine | 45 | < 0.01 |

| Mps1-IN-3 + Vincristine | 58 | < 0.001 |

Table 2: In vivo efficacy of Mps1-IN-3 in an orthotopic glioblastoma mouse model. This table represents a summary of findings described in the literature. Specific values are illustrative based on the reported significant increase in survival.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Mps1 signaling pathway and a general workflow for evaluating Mps1 inhibitors.

References

- 1. ccr.cancer.gov [ccr.cancer.gov]

- 2. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs [diva-portal.org]

- 3. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad.com [bio-rad.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Mps1-IN-3 Hydrochloride: A Technical Guide to a Selective MPS1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Mps1-IN-3 hydrochloride, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase. MPS1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures accurate chromosome segregation during mitosis. Dysregulation of MPS1 is implicated in tumorigenesis, making it a compelling target for cancer therapy. This document details the biochemical and cellular activity of Mps1-IN-3, provides comprehensive experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Introduction to this compound

Mps1-IN-3 is a small molecule inhibitor that targets the ATP-binding site of MPS1 kinase.[1][2] Its inhibition of MPS1 disrupts the SAC, leading to premature exit from mitosis, chromosomal instability, and ultimately, cell death in cancer cells.[3][4] Mps1-IN-3 has demonstrated significant anti-proliferative effects, particularly in glioblastoma models, and has been shown to sensitize cancer cells to other anti-mitotic agents like vincristine (B1662923).[3][5]

Chemical and Physical Properties

This compound is the salt form of the Mps1-IN-3 compound, enhancing its solubility and stability for research applications.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₂ClN₇O₄S | [2] |

| Molecular Weight | 574.09 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at -20°C for long-term stability. | [5] |

Mechanism of Action and the Spindle Assembly Checkpoint

MPS1 kinase is a key initiator of the spindle assembly checkpoint (SAC) signaling cascade. The SAC is a surveillance mechanism that ensures each chromosome is properly attached to the mitotic spindle before the cell divides.[6] In the presence of unattached kinetochores, MPS1 is activated and phosphorylates several downstream targets, including KNL1.[7] This initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[8][9] Inhibition of the APC/C prevents the degradation of securin and cyclin B, thereby halting the cell cycle in mitosis until all chromosomes are correctly attached.[8]

Mps1-IN-3, by inhibiting MPS1, prevents this signaling cascade from initiating. This leads to a failure to establish a robust mitotic checkpoint, even in the presence of spindle damage. Consequently, cells treated with Mps1-IN-3 prematurely exit mitosis, leading to gross chromosomal missegregation and aneuploidy, which is particularly cytotoxic to cancer cells that often exhibit a high degree of chromosomal instability.[3][4]

Figure 1. A diagram of the MPS1 signaling pathway in the spindle assembly checkpoint and the inhibitory action of Mps1-IN-3.

Quantitative Data

This compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Value | Cell Line/System | Reference |

| MPS1 IC₅₀ | 50 nM | Biochemical Assay | [5][10] |

| Cell Proliferation IC₅₀ | ~5 µM | U251 Glioblastoma | [5] |

| Checkpoint Abrogation | 2 µM | U2OS Osteosarcoma | [5] |

Table 2: In Vivo Efficacy

| Animal Model | Treatment | Outcome | Reference |

| Orthotopic Glioblastoma Mouse Model | 2 mg/kg Mps1-IN-3 + Vincristine | Prolonged survival | [3][5] |

Kinase Selectivity

Mps1-IN-3 has been described as a highly selective inhibitor of MPS1 kinase, having been screened against a panel of over 450 kinases.[1] However, a comprehensive quantitative dataset of its activity against this panel is not publicly available in the reviewed literature. Researchers should be aware of potential off-target effects at higher concentrations and are encouraged to perform their own selectivity profiling for their specific experimental context.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro MPS1 Kinase Assay

This protocol is adapted from standard kinase assay methodologies and can be used to determine the IC₅₀ of Mps1-IN-3 against MPS1 kinase.

Materials:

-

Recombinant human MPS1 kinase

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, 10% glycerol)

-

ATP

-

MPS1 substrate (e.g., a synthetic peptide derived from a known MPS1 substrate like KNL1)

-

This compound

-

DMSO

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the Mps1-IN-3 stock solution in kinase buffer to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 pM).

-

In a 384-well plate, add 2.5 µL of the diluted Mps1-IN-3 or DMSO (vehicle control) to the appropriate wells.

-

Add 5 µL of a solution containing the MPS1 enzyme and the substrate peptide in kinase buffer to each well. The final concentration of MPS1 and substrate should be optimized for the specific assay, but a starting point could be 1-10 nM for the enzyme and 100-500 nM for the substrate.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to the Kₘ for MPS1 if known, or a standard concentration of 10 µM can be used.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each Mps1-IN-3 concentration relative to the DMSO control and plot the results to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Figure 2. A workflow diagram for a typical in vitro kinase assay to determine the IC₅₀ of Mps1-IN-3.

Cell Viability (MTT) Assay

This protocol describes how to assess the effect of Mps1-IN-3 on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., U251 glioblastoma cells)

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <0.5%).

-

Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of Mps1-IN-3 or vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Orthotopic Glioblastoma Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of Mps1-IN-3 in combination with vincristine. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

U251-Luc glioblastoma cells (expressing luciferase)

-

This compound

-

Vincristine

-

Vehicle for in vivo administration (e.g., a solution containing DMSO, PEG300, and saline)

-

Bioluminescence imaging system

Procedure:

-

Intracranially implant U251-Luc cells into the brains of the mice.

-

Allow the tumors to establish for a set period (e.g., 7-10 days), monitoring tumor growth via bioluminescence imaging.

-

Randomize the mice into treatment groups (e.g., Vehicle, Mps1-IN-3 alone, Vincristine alone, Mps1-IN-3 + Vincristine).

-

Prepare the this compound formulation for intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose is 2 mg/kg.[5]

-

Prepare the vincristine solution for i.p. injection.

-

Administer the treatments according to a predetermined schedule (e.g., Mps1-IN-3 daily for 5 days, vincristine once a week).

-

Monitor tumor growth regularly using bioluminescence imaging.

-

Monitor the health and body weight of the mice throughout the study.

-

At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues for further analysis (e.g., histology, western blotting).

-

Analyze the tumor growth data and survival data to determine the efficacy of the combination treatment.

Figure 3. A generalized workflow for the preclinical evaluation of a kinase inhibitor such as Mps1-IN-3.

Conclusion

This compound is a valuable research tool for studying the role of MPS1 kinase in cell cycle regulation and for exploring its therapeutic potential in oncology. Its high potency and selectivity make it a suitable probe for dissecting the intricacies of the spindle assembly checkpoint. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the properties and applications of this promising inhibitor. Further studies are warranted to fully elucidate its clinical potential, particularly in combination with other anti-cancer agents.

References

- 1. MPS1 Inhibitor II, MPS1-IN-3 | Sigma-Aldrich [sigmaaldrich.com]

- 2. medkoo.com [medkoo.com]

- 3. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mps1-IN-3 | Kinesin | TargetMol [targetmol.com]

- 6. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 7. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

The Role of Mps1-IN-3 Hydrochloride in the Spindle Assembly Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spindle assembly checkpoint (SAC) is a critical surveillance mechanism in eukaryotic cells, ensuring the fidelity of chromosome segregation during mitosis. Monopolar spindle 1 (Mps1), a dual-specificity serine/threonine kinase, is a master regulator of the SAC.[1][2] Its kinase activity is essential for the recruitment of downstream checkpoint proteins to unattached kinetochores, thereby preventing premature anaphase onset and aneuploidy.[3][4] Dysregulation of Mps1 is frequently observed in various human cancers, making it a compelling target for therapeutic intervention.[5]

Mps1-IN-3 hydrochloride is a potent and selective small-molecule inhibitor of Mps1 kinase.[1] This technical guide provides an in-depth overview of the role of Mps1-IN-3 in the context of the spindle assembly checkpoint, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

This compound: Mechanism of Action

Mps1-IN-3 acts as an ATP-competitive inhibitor of Mps1 kinase. By binding to the ATP-binding pocket of Mps1, it prevents the phosphorylation of downstream substrates, effectively abrogating the SAC signaling cascade.[1] This leads to a failure in the recruitment of essential checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores. Consequently, the anaphase-promoting complex/cyclosome (APC/C) is not inhibited, resulting in the premature degradation of cyclin B and securin, leading to mitotic exit in the presence of chromosomal attachment errors. This ultimately triggers mitotic catastrophe and cell death in cancer cells.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay | Reference |

| IC50 (Mps1 Kinase) | 50 nM | In vitro kinase assay | [1] |

| Cell Line | Parameter | Value | Assay | Reference |

| U251 (Glioblastoma) | IC50 (Cell Proliferation) | ~5 µM | Cell viability assay | [1] |

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Orthotopic Glioblastoma Mouse Model | Mps1-IN-3 in combination with vincristine (B1662923) | 2 mg/kg (i.v.) | Sensitizes glioblastoma cells to vincristine, prolonging survival. | [1] |

Signaling Pathway

The following diagram illustrates the central role of Mps1 in the spindle assembly checkpoint and the point of intervention for Mps1-IN-3. Mps1 initiates a sequential phosphorylation cascade, beginning with the kinetochore-scaffolding protein KNL1. This phosphorylation creates docking sites for Bub1, which is subsequently phosphorylated by Mps1. Phosphorylated Bub1 then recruits Mad1, which is also a substrate of Mps1. The phosphorylation of Mad1 is a critical step for the assembly of the Mitotic Checkpoint Complex (MCC), which inhibits the APC/C.

Caption: Mps1-mediated signaling at an unattached kinetochore.

Experimental Workflows and Protocols

Experimental Workflow: Investigating the Effects of Mps1-IN-3

The following diagram outlines a typical experimental workflow to characterize the cellular effects of Mps1-IN-3.

Caption: A typical workflow for characterizing Mps1-IN-3.

Detailed Experimental Protocols

This protocol is designed to determine the direct inhibitory effect of Mps1-IN-3 on Mps1 kinase activity.

-

Reagents and Materials:

-

Recombinant human Mps1 kinase

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, 1% glycerol)

-

ATP

-

Mps1 substrate (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of Mps1-IN-3 in kinase buffer.

-

In a 384-well plate, add the Mps1 substrate and the diluted Mps1-IN-3 or vehicle control (DMSO).

-

Add recombinant Mps1 kinase to initiate the reaction.

-

Add ATP to the final desired concentration (e.g., near the Km for ATP).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of Mps1-IN-3 and determine the IC50 value by fitting the data to a dose-response curve.

-

This protocol allows for the visualization of the effect of Mps1-IN-3 on the recruitment of the key SAC protein Mad2 to kinetochores.

-

Reagents and Materials:

-

Human cancer cell line (e.g., HeLa or U2OS)

-

Glass coverslips

-

This compound

-

Nocodazole (B1683961) (to enrich for cells in mitosis with unattached kinetochores)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibodies: anti-Mad2 and a kinetochore marker (e.g., anti-centromere antibody (ACA/CREST))

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on glass coverslips in a multi-well plate.

-

Treat cells with nocodazole for several hours to arrest them in mitosis.

-

Add Mps1-IN-3 or vehicle control for the final 1-2 hours of the nocodazole treatment.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 3% BSA for 1 hour.

-

Incubate with primary antibodies (anti-Mad2 and anti-ACA) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Acquire images using a fluorescence microscope.

-

Analyze the images to quantify the localization of Mad2 at the kinetochores (co-localized with the ACA signal).

-

This protocol describes an in vivo study to assess the efficacy of Mps1-IN-3 in combination with vincristine in a clinically relevant animal model.[1]

-

Animal Model:

-

Immunocompromised mice (e.g., athymic nude mice).

-

-

Cell Line:

-

Human glioblastoma cell line (e.g., U251) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.

-

-

Procedure:

-

Intracranial Tumor Implantation: Anesthetize the mice and stereotactically inject the glioblastoma cells into the brain.

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.

-

Treatment: Once tumors are established, randomize the mice into treatment groups:

-

Vehicle control

-

Mps1-IN-3 alone (e.g., 2 mg/kg, i.v.)

-

Vincristine alone

-

Mps1-IN-3 in combination with vincristine

-

-

Survival Analysis: Monitor the mice for signs of tumor progression and record survival data.

-

Data Analysis: Analyze the survival data using Kaplan-Meier curves and log-rank tests to determine the statistical significance of the treatment effects.

-

Conclusion

This compound is a valuable research tool for elucidating the intricate mechanisms of the spindle assembly checkpoint. Its potent and selective inhibition of Mps1 kinase allows for the precise dissection of Mps1's role in mitotic progression and its importance for the viability of cancer cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting the spindle assembly checkpoint for cancer therapy. Further investigation into the broader kinase selectivity profile and efficacy across a wider range of cancer types will be crucial for the continued development of Mps1 inhibitors as a promising class of anti-cancer agents.

References

- 1. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs [umu.diva-portal.org]

Mps1-IN-3 Hydrochloride: A Technical Guide for Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The mitotic kinase Mps1 (Monopolar spindle 1), also known as TTK, is a critical regulator of the spindle assembly checkpoint (SAC) and is frequently overexpressed in glioblastoma, correlating with poor patient prognosis. This overexpression makes Mps1 a compelling therapeutic target. Mps1-IN-3 hydrochloride is a selective small-molecule inhibitor of Mps1 kinase. This technical guide provides an in-depth overview of Mps1-IN-3's mechanism of action, its preclinical efficacy in glioblastoma models, and detailed protocols for its use in research settings. The data presented herein supports the potential of Mps1-IN-3 as a tool to sensitize glioblastoma cells to conventional chemotherapeutics, offering a promising avenue for novel treatment strategies.

Introduction to Mps1 in Glioblastoma

Monopolar spindle 1 (Mps1) is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. In many cancers, including glioblastoma, Mps1 is overexpressed, which is associated with increased aneuploidy and poorer patient survival.[1][2][3][4] The reliance of cancer cells on a robust SAC to cope with mitotic stress presents a therapeutic window for Mps1 inhibition.

Mps1-IN-3 is a selective and potent inhibitor of Mps1 kinase activity. By inhibiting Mps1, Mps1-IN-3 disrupts the SAC, leading to premature anaphase, chromosome missegregation, and ultimately, mitotic catastrophe and cell death in cancer cells.[1][2][3][4]

Mechanism of Action of Mps1-IN-3 in Glioblastoma

The primary mechanism of action of Mps1-IN-3 is the inhibition of the spindle assembly checkpoint. This leads to a cascade of events culminating in apoptotic cell death.

Spindle Assembly Checkpoint (SAC) Abrogation

Mps1 is a key upstream kinase in the SAC. It localizes to unattached kinetochores and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin and delaying the onset of anaphase. Mps1-IN-3, by inhibiting Mps1 kinase activity, prevents the recruitment and phosphorylation of downstream SAC proteins, leading to a failure to establish a functional MCC. This results in premature APC/C activation and entry into anaphase, even in the presence of unaligned chromosomes.[5][6][7]

Modulation of the miR-21/SMAD3 Signaling Pathway

Recent studies have unveiled a novel mechanism of Mps1 action in glioblastoma involving the microRNA miR-21. Mps1 can phosphorylate SMAD3, a key component of the TGF-β signaling pathway. This phosphorylation promotes the expression of miR-21, an oncomiR that is highly expressed in glioblastoma and contributes to its aggressive phenotype. miR-21, in turn, downregulates the expression of tumor suppressor genes such as PDCD4 and MSH2. By inhibiting Mps1, Mps1-IN-3 can decrease the phosphorylation of SMAD3, leading to reduced miR-21 levels and a subsequent increase in the expression of PDCD4 and MSH2, thereby suppressing tumor growth.

Preclinical Data of Mps1-IN-3 in Glioblastoma

In Vitro Efficacy

Mps1-IN-3 has demonstrated significant anti-proliferative effects in glioblastoma cell lines. As a monotherapy, it inhibits cell growth with IC50 values in the low micromolar range. More notably, Mps1-IN-3 has been shown to sensitize glioblastoma cells to antimitotic agents like vincristine (B1662923).

| Cell Line | Compound | IC50 | Combination | Effect | Reference |

| U251 | Mps1-IN-3 | ~5 µM | - | Inhibition of proliferation | [1] |

| U251 | Mps1-IN-3 + Vincristine | 5 µM + 3 nM | Sensitization | Increased cell death | [1] |

In Vivo Efficacy

In orthotopic xenograft models of glioblastoma, the combination of Mps1-IN-3 and vincristine has been shown to significantly prolong the survival of tumor-bearing mice compared to either agent alone. This highlights the potential of this combination therapy in a more clinically relevant setting.

| Animal Model | Tumor Cell Line | Treatment | Dosage | Outcome | Reference |

| Nude Mice | U251-FM | Mps1-IN-3 + Vincristine | 2 mg/kg + 0.5 mg/kg | Significantly prolonged survival | [1][2][3][4] |

Experimental Protocols

Cell Viability Assay (Crystal Violet)

This protocol is adapted from the methodology used to assess the synergistic effects of Mps1-IN-3 and vincristine.[1]

Materials:

-

Glioblastoma cell lines (e.g., U251, A172)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Vincristine sulfate

-

Crystal violet solution (0.5% in 25% methanol)

-

96-well plates

-

Plate reader

Procedure:

-

Seed glioblastoma cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Mps1-IN-3, vincristine, or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 72 hours).

-

Gently wash the cells with PBS.

-

Fix the cells with 100 µL of methanol for 15 minutes.

-

Remove the methanol and stain the cells with 100 µL of crystal violet solution for 20 minutes.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding 100 µL of 100% methanol to each well.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Mps1 Phosphorylation

This protocol provides a general framework for assessing the inhibition of Mps1 activity by measuring the phosphorylation of its downstream targets.[8]

Materials:

-

Glioblastoma cells

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Mps1 (Thr676), anti-Mps1, anti-p-SMAD2, anti-SMAD2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat glioblastoma cells with Mps1-IN-3 at the desired concentration and time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Mps1 at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Orthotopic Glioblastoma Mouse Model

This protocol describes the intracranial injection of U251 cells into nude mice to establish a glioblastoma model.[2][8][9]

Materials:

-

Athymic nude mice (6-8 weeks old)

-

U251 human glioblastoma cells (e.g., U251-luc for bioluminescence imaging)

-

Stereotactic apparatus

-

Hamilton syringe with a 33-gauge needle

-

Anesthetics (e.g., ketamine/xylazine)

-

Betadine and ethanol

-

Surgical tools

Procedure:

-

Culture and harvest U251 cells. Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^5 to 1.5 x 10^6 cells in 5 µL.

-

Anesthetize the mouse and secure it in the stereotactic frame.

-

Prepare the surgical site by shaving the head and sterilizing the skin with betadine and ethanol.

-

Make a small incision in the scalp to expose the skull.

-

Using a stereotactic drill, create a small burr hole at the desired coordinates. For the striatum, typical coordinates from bregma are: 0.5 mm posterior, 2.1 mm lateral (right), and 3.0 mm ventral from the dura.[2]

-

Slowly inject the cell suspension into the brain parenchyma using the Hamilton syringe.

-

Leave the needle in place for a few minutes to prevent reflux, then slowly withdraw it.

-

Suture the scalp incision.

-

Monitor the animal's recovery. Tumor growth can be monitored by bioluminescence imaging if luciferase-expressing cells are used.

Signaling Pathways and Logical Relationships

Experimental Workflow for Preclinical Evaluation

The evaluation of Mps1-IN-3 in a preclinical glioblastoma setting typically follows a multi-step process, from initial in vitro screening to in vivo efficacy studies.

Mps1 and the DNA Damage Response (Chk2/p53 Pathway)

While a direct enzymatic interaction between Mps1 and the Chk2/p53 DNA damage response pathway in glioblastoma is not firmly established, there is a logical interplay. Mps1 inhibition induces mitotic stress and chromosome missegregation, which can lead to DNA damage. The ATM/Chk2/p53 pathway is a primary sensor and effector of the DNA damage response. Therefore, the cellular consequences of Mps1 inhibition can lead to the activation of the Chk2/p53 pathway, which may influence the ultimate fate of the cell (e.g., cell cycle arrest or apoptosis).

Conclusion

This compound is a valuable research tool for investigating the role of the spindle assembly checkpoint in glioblastoma. Preclinical evidence strongly suggests that its use, particularly in combination with antimitotic agents, can overcome therapeutic resistance and improve treatment efficacy. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of Mps1 inhibition in glioblastoma and to aid in the development of novel, more effective treatment strategies for this devastating disease.

References

- 1. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracranial glioblastoma models in preclinical neuro-oncology: neuropathological characterization and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. td2inc.com [td2inc.com]

- 5. Spindle checkpoint–independent inhibition of mitotic chromosome segregation by Drosophila Mps1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Creating Anatomically Accurate and Reproducible Intracranial Xenografts of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rodent Glioma Models: Intracranial Stereotactic Allografts and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Mps1-IN-3 Hydrochloride: A Technical Guide to its Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream effects of Mps1-IN-3 hydrochloride, a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in tumorigenesis, making it an attractive target for cancer therapy. This document provides a comprehensive overview of the quantitative effects of Mps1-IN-3, detailed experimental protocols for its study, and visual representations of the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

| Parameter | Value | Cell Line/System | Citation |

| IC50 (Mps1 Kinase) | 50 nM | In vitro kinase assay | [1] |

| IC50 (Cell Proliferation) | ~5 µM | U251 glioblastoma cells | [1] |

Table 1: In Vitro Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of Mps1-IN-3 against its target kinase and in a cell-based proliferation assay.

| Treatment | Effect | Cell Line | Quantitative Observation | Citation |

| Mps1-IN-3 (5 µM) + Vincristine (B1662923) (3 nM) | Increased Mitotic Aberrancies | U251-H2B-GFP | ~70% of cells showed abnormal nuclear morphology (multinucleation, micronuclei) | [1] |

| Mps1-IN-3 (5 µM) + Taxol (5 nM) | Increased Mitotic Aberrancies | U251-H2B-GFP | ~60% of cells showed abnormal nuclear morphology | [1] |

| Mps1-IN-3 + Vincristine | Mitotic Checkpoint Override | U251 | Dose-dependent decrease in cyclin B levels, reversible with MG132 | [2] |

| Mps1-IN-3 (2 µM) | Abrogation of Mitotic Checkpoint | U251 | Complete checkpoint abrogation | [2] |

Table 2: In Vitro Cellular Effects of this compound in Combination with Antimitotic Agents. This table details the synergistic effects of Mps1-IN-3 with vincristine and taxol on glioblastoma cells.

| Treatment | Animal Model | Effect | Citation |

| Mps1-IN-3 (2 mg/kg, i.v.) + Vincristine | Orthotopic glioblastoma mouse model | Prolonged survival without toxicity | [1] |

Table 3: In Vivo Efficacy of this compound. This table summarizes the in vivo therapeutic potential of Mps1-IN-3 in a preclinical cancer model.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by inhibiting the kinase activity of Mps1, a key orchestrator of the spindle assembly checkpoint. This inhibition leads to a cascade of downstream events, ultimately compromising chromosomal stability and inducing cell death in cancer cells.

Caption: Mps1 Signaling Pathway and the Point of Inhibition by Mps1-IN-3.

Inhibition of Mps1 by Mps1-IN-3 prevents the recruitment of essential spindle assembly checkpoint proteins like Mad1 and Mad2 to unattached kinetochores.[3] This failure to establish a functional checkpoint leads to the premature activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. The activated APC/C then targets key mitotic proteins, including securin and cyclin B, for degradation.[2][4] The degradation of securin releases separase, which cleaves the cohesin rings holding sister chromatids together, triggering a premature and often aberrant anaphase. The concurrent drop in cyclin B levels further pushes the cell out of mitosis. This sequence of events, known as mitotic checkpoint override, results in severe chromosome missegregation, leading to aneuploidy and, ultimately, cell death, a process termed mitotic catastrophe.[1]

Furthermore, Mps1 activity has been linked to the regulation of Aurora B kinase, another crucial mitotic kinase involved in correcting erroneous kinetochore-microtubule attachments.[5][6] Inhibition of Mps1 can lead to reduced Aurora B activity, further contributing to chromosomal instability.[7][8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and other Mps1 inhibitors.

Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted for determining cell viability after treatment with Mps1-IN-3, alone or in combination with other agents.[9]

Caption: Experimental Workflow for Crystal Violet Cell Viability Assay.

Materials:

-

Adherent glioblastoma cell lines (e.g., U251)

-

Complete culture medium

-

This compound

-

Antimitotic agents (e.g., vincristine, taxol)

-

Phosphate-buffered saline (PBS)

-

Methanol (for fixing)

-

0.5% Crystal Violet staining solution

-

96-well tissue culture plates

-

Plate reader

Procedure:

-

Seed cells into 96-well plates at a density that allows for logarithmic growth during the treatment period and incubate overnight.

-

Treat cells with serial dilutions of Mps1-IN-3, with or without a fixed concentration of an antimitotic agent (e.g., 3 nM vincristine or 5 nM taxol).[1] Include appropriate vehicle controls.

-

Incubate the plates for the desired duration (e.g., 11 days for combination studies).[1]

-

Gently wash the cells with PBS to remove dead, detached cells.

-

Fix the remaining adherent cells with methanol for 10-15 minutes at room temperature.

-

Remove the methanol and stain the cells with a 0.5% crystal violet solution for 20 minutes.[9]

-

Wash the plates thoroughly with water to remove excess stain and allow them to air dry.

-

Solubilize the bound crystal violet by adding methanol to each well.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.

Western Blot Analysis

This protocol is for assessing the levels of key cell cycle proteins, such as Cyclin B, to confirm mitotic checkpoint override.[2]

Materials:

-

Cell lysates from treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B, anti-phospho-Histone H3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture and treat cells with Mps1-IN-3 as required for the experiment. To observe checkpoint override, cells can be co-treated with a spindle poison like nocodazole (B1683961) to induce mitotic arrest before adding Mps1-IN-3.[7]

-

Harvest and lyse the cells in lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence Microscopy for Mitotic Aberrancies

This protocol allows for the visualization of nuclear morphology and mitotic errors following treatment with Mps1-IN-3.[1]

Caption: Experimental Workflow for Immunofluorescence Microscopy.

Materials:

-

Cells stably expressing a fluorescent histone marker (e.g., U251-H2B-GFP)

-

Glass coverslips

-

24-well plates

-

This compound

-

Antimitotic agents

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., PBS with 5% serum)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed U251-H2B-GFP cells on glass coverslips in 24-well plates and allow them to adhere.

-

Treat the cells with Mps1-IN-3 (e.g., 5 µM) in combination with low doses of vincristine (3 nM) or taxol (5 nM).[1]

-

After the desired incubation period, fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific binding with a blocking solution for 1 hour.

-

(Optional) If staining for other proteins, incubate with primary and fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize and capture images using a fluorescence microscope to assess nuclear morphology, including the presence of micronuclei, multinucleation, and other mitotic aberrancies.

In Vivo Orthotopic Glioblastoma Xenograft Model

This protocol outlines the general procedure for assessing the in vivo efficacy of Mps1-IN-3 in combination with vincristine.[1][10]

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Glioblastoma cells expressing luciferase (e.g., U251-Fluc)

-

This compound formulated for intravenous injection

-

Vincristine

-

Bioluminescence imaging system

-

Stereotactic apparatus for intracranial injection

Procedure:

-

Intracranially implant luciferase-expressing glioblastoma cells into the brains of immunocompromised mice.

-

Monitor tumor growth non-invasively using bioluminescence imaging.

-

Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, vincristine alone, Mps1-IN-3 alone, and the combination).

-

Administer the treatments as per the experimental design (e.g., Mps1-IN-3 at 2 mg/kg intravenously and vincristine).[1]

-

Monitor tumor progression via bioluminescence imaging and record the survival of the mice in each group.

-

Analyze the survival data using Kaplan-Meier curves and log-rank tests to determine the statistical significance of any survival benefit.

Conclusion

This compound is a valuable research tool for dissecting the intricacies of the spindle assembly checkpoint and a promising lead compound for the development of anticancer therapeutics. Its ability to override the mitotic checkpoint, particularly in combination with antimitotic agents, leads to catastrophic mitotic errors and subsequent cell death in cancer cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the downstream effects of Mps1 inhibition and to explore its full therapeutic potential.

References

- 1. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mps1 promotes rapid centromere accumulation of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hubrecht.eu [hubrecht.eu]

- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Mps1-IN-3 Hydrochloride: A Technical Guide to its Target, Binding Affinity, and Role in the Spindle Assembly Checkpoint

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mps1-IN-3 hydrochloride, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. This document details its target protein, binding affinity, the critical signaling pathway it modulates, and the experimental methodologies used for its characterization.

Core Target and Binding Affinity

This compound selectively targets the Monopolar Spindle 1 (Mps1) kinase, also known as Threonine and Tyrosine kinase (TTK)[1][2]. Mps1 is a crucial dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC), a vital surveillance mechanism that ensures the proper segregation of chromosomes during mitosis[3].

The binding affinity of this compound to its target is demonstrated by its half-maximal inhibitory concentration (IC50).

| Compound | Target Protein | Binding Affinity (IC50) |

| This compound | Mps1 (TTK) kinase | 50 nM[1][2] |

| Table 1: Binding Affinity of this compound. This table summarizes the target protein and the in vitro inhibitory potency of this compound. |

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1 kinase is a key initiator and master regulator of the spindle assembly checkpoint (SAC)[3]. The SAC is a complex signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. Mps1-IN-3, by inhibiting Mps1 kinase activity, disrupts this critical cellular process[3].

The signaling cascade initiated by Mps1 at unattached kinetochores is crucial for the recruitment of other essential checkpoint proteins, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B, which is necessary for the onset of anaphase[5].

Below is a diagram illustrating the Mps1 signaling pathway and the mechanism of action of Mps1-IN-3.

Experimental Protocols

The determination of the binding affinity (IC50) of this compound is typically performed using an in vitro kinase assay. The following is a generalized protocol that can be adapted for this purpose, based on standard methodologies for Mps1 inhibitors[6].

In Vitro Mps1 Kinase Assay for IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant Mps1 kinase.

Materials:

-

Recombinant human Mps1 (TTK) kinase

-

Kinase substrate (e.g., Myelin Basic Protein - MBP, or a specific peptide substrate)

-

This compound

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or [γ-32P]ATP for radiometric assay)

-

96-well or 384-well assay plates

-

Plate reader (luminometer, scintillation counter, or fluorescence reader, depending on the detection method)

-

DMSO (for compound dilution)

Experimental Workflow:

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in the kinase reaction buffer to achieve the final desired concentrations in the assay. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%).

-

Assay Setup:

-

Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.

-

Add the Mps1 kinase and substrate mixture to each well.

-

Include control wells: "no inhibitor" (positive control for maximal kinase activity) and "no enzyme" (background control).

-

-

Kinase Reaction:

-

Initiate the reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for Mps1 to ensure accurate IC50 determination.

-

Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

-

Detection:

-

Stop the kinase reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent. For example, if using the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the ADP produced into a luminescent signal.

-

Incubate as required for signal development.

-

-

Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis:

-

Subtract the background signal (from "no enzyme" wells) from all other readings.

-

Normalize the data by setting the "no inhibitor" control as 100% kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for studying the intricate mechanisms of the spindle assembly checkpoint and its role in maintaining genomic stability. Its high potency and selectivity for Mps1 kinase make it a suitable probe for elucidating the cellular consequences of Mps1 inhibition. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and in the broader field of cell cycle regulation and oncology. Further investigation into its detailed selectivity profile and in vivo efficacy will continue to shape our understanding of its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Mps1-IN-3 - Immunomart [immunomart.com]

- 3. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Preclinical Data on Mps1-IN-3 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis.[1][2] Dysregulation of Mps1 is implicated in chromosomal instability, a hallmark of many cancers, making it an attractive therapeutic target.[2][3] Mps1-IN-3 hydrochloride is a potent and selective small-molecule inhibitor of Mps1 kinase activity.[1][4][5] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

This compound is an ATP-competitive inhibitor of Mps1 kinase.[6] By binding to the ATP-binding pocket of Mps1, it prevents the phosphorylation of downstream substrates essential for the activation and maintenance of the spindle assembly checkpoint.[3][6] Inhibition of Mps1 leads to a premature exit from mitosis, even in the presence of mitotic spindle poisons that would normally trigger a prolonged mitotic arrest.[1][2] This override of the spindle assembly checkpoint results in severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[1][2]

Preclinical Data

In Vitro Studies

Mps1-IN-3 has demonstrated significant activity against glioblastoma cell lines in vitro. Key quantitative data from these studies are summarized below.

Table 1: In Vitro Activity of Mps1-IN-3

| Parameter | Cell Line | Value | Reference |

| Mps1 Kinase IC50 | - | 50 nM | [1] |

| Cell Proliferation IC50 | U251 Glioblastoma | ~5 µM | [1] |

Experimental Protocols

In Vitro Mps1 Kinase Inhibition Assay

A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of Mps1-IN-3 against Mps1 kinase. While the exact protocol for Mps1-IN-3 is not publicly detailed, a general procedure for this type of assay is as follows:

-

Reaction Setup: Recombinant human Mps1 kinase is incubated with a specific peptide substrate and ATP in a kinase assay buffer.

-

Inhibitor Addition: Serially diluted concentrations of this compound are added to the reaction wells.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The anti-proliferative effect of Mps1-IN-3 on glioblastoma cells was assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: U251 glioblastoma cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined from the dose-response curve.

In Vivo Studies

Mps1-IN-3 has been evaluated in an orthotopic glioblastoma mouse model, where it demonstrated the ability to sensitize tumors to the chemotherapeutic agent vincristine (B1662923) and prolong survival.

Table 2: In Vivo Efficacy of Mps1-IN-3 in Combination with Vincristine

| Animal Model | Treatment | Dose | Outcome | Reference |

| Orthotopic U251 Glioblastoma Mouse Model | Mps1-IN-3 + Vincristine | 2 mg/kg (Mps1-IN-3) | Prolonged survival without notable toxicity | [1] |

Experimental Protocols

Orthotopic Glioblastoma Mouse Model

-

Cell Implantation: U251 glioblastoma cells, often engineered to express a reporter like luciferase for in vivo imaging, are stereotactically injected into the brains of immunocompromised mice (e.g., nude mice).

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using techniques such as bioluminescence imaging.

-

Treatment Administration: Once tumors are established, mice are treated with this compound (e.g., 2 mg/kg via intravenous injection) in combination with vincristine. The treatment schedule can vary but may involve multiple injections per week for several weeks.

-

Efficacy and Toxicity Assessment: The primary endpoint is typically overall survival. Tumor burden is monitored throughout the study. Animal weight and general health are observed to assess toxicity.

Kinase Selectivity

Signaling Pathways and Experimental Workflows

// Pathway connections Mps1 -> KNL1 [label="P"]; KNL1 -> Bub1_Bub3 [label="Recruits"]; Mps1 -> Bub1_Bub3 [label="P"]; Bub1_Bub3 -> Mad1_Mad2 [label="Recruits"]; RZZ -> Mad1_Mad2 [label="Recruits"]; Mad1_Mad2 -> MCC [label="Forms"]; MCC -> APC_C [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; APC_C -> Securin [label="Ub", style=dashed, color="#EA4335", arrowhead=tee]; APC_C -> CyclinB [label="Ub", style=dashed, color="#EA4335", arrowhead=tee]; Securin -> Separase [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; Separase -> Anaphase [label="Triggers"];

// Inhibitor action Mps1_IN_3 -> Mps1 [label="Inhibits", style=dashed, color="#34A853", arrowhead=tee, len=1.5]; } Mps1 Signaling in the Spindle Assembly Checkpoint.

Conclusion

The preclinical data for this compound demonstrate its potential as a therapeutic agent for glioblastoma, particularly in combination with antimitotic drugs like vincristine.[1] Its mechanism of action, centered on the inhibition of the Mps1 kinase and the subsequent abrogation of the spindle assembly checkpoint, provides a strong rationale for its use in cancers characterized by chromosomal instability.[1][2] Further investigation into its kinase selectivity profile and continued preclinical evaluation in various cancer models will be crucial for its clinical development.

References

- 1. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs [diva-portal.org]

- 6. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

Mps1-IN-3 Hydrochloride: A Technical Guide to its Role in Mitotic Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monopolar spindle 1 (Mps1), a conserved serine/threonine kinase, is a cornerstone of the spindle assembly checkpoint (SAC), the cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[1] Dysregulation of Mps1 is a hallmark of many cancers, making it a compelling target for therapeutic intervention. Mps1-IN-3 hydrochloride is a potent and selective small molecule inhibitor of Mps1 kinase.[2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its profound effects on mitotic progression. We present a consolidation of key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the pertinent signaling pathways and experimental workflows.

Introduction to Mps1 and the Spindle Assembly Checkpoint

The spindle assembly checkpoint is a critical cellular mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[4] This process is orchestrated by a complex interplay of proteins at the kinetochores, with Mps1 playing a pivotal role in initiating the signaling cascade.[4] Mps1 is responsible for the recruitment of other essential SAC proteins, including Mad1 and Mad2, to unattached kinetochores.[5] This leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B and securin, and halting the cell cycle.[6] In many cancer cells, which are often characterized by aneuploidy and chromosomal instability, there is a heightened reliance on the SAC for survival.[1] This dependency makes Mps1 an attractive target for anticancer therapies.

This compound: A Selective Mps1 Inhibitor

This compound is a cell-permeable compound that acts as a potent and selective inhibitor of Mps1 kinase.[7] Its inhibitory action disrupts the SAC, leading to a cascade of events including premature anaphase entry, chromosome missegregation, and ultimately, cell death, particularly in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available literature.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Mps1 Kinase) | 50 nM | In vitro kinase assay | [2][3] |

| IC50 (Cell Proliferation) | ~5 µM | U251 Glioblastoma cells | [7] |

| In Vivo Dosage | 2 mg/kg | Orthotopic mouse model of glioblastoma | [7] |

Table 1: In Vitro and In Vivo Activity of this compound

| Effect | Observation | Cell Line/System | Reference |

| Mitotic Checkpoint Override | Complete abrogation at 2 µM | U251 Glioblastoma cells | [5] |

| Aneuploidy Induction | Significant increase in aneuploidy | RPE1, HCT116, Nalm6, human Mammary Organoids, mouse Colon Organoids | [8] |

| Induction of Cell Death | Augments cell death in combination with vincristine | Glioblastoma cells | [5] |

| Effect on Cyclin B | Dose-dependent decrease, reversible with MG132 | U251 Glioblastoma cells | [5] |

Table 2: Cellular Effects of this compound

Mps1 Signaling Pathway and Mechanism of Action of Mps1-IN-3

Mps1-IN-3 acts by competitively inhibiting the ATP-binding site of Mps1 kinase, thereby preventing the phosphorylation of its downstream targets. This disruption of Mps1's catalytic activity is the primary mechanism through which it abrogates the spindle assembly checkpoint.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on mitotic progression.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of Mps1-IN-3 on cell proliferation and viability.

Materials:

-

U251 glioblastoma cells (or other suitable cell line)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[9]

Western Blot for Cyclin B Levels

This protocol assesses the ability of Mps1-IN-3 to override a mitotic arrest by measuring the levels of cyclin B, which is degraded upon mitotic exit.[5]

Materials:

-

U251 cells

-

This compound

-

Nocodazole (B1683961) (to induce mitotic arrest)

-

MG132 (proteasome inhibitor, as a control)

-

Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

Primary antibody: anti-Cyclin B1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat U251 cells with nocodazole to arrest them in mitosis. Then, treat the arrested cells with Mps1-IN-3 (e.g., 2 µM) or DMSO for a defined period. Include a co-treatment with MG132 as a control.

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with the primary antibody against cyclin B1, followed by the HRP-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate. A decrease in cyclin B1 levels in the Mps1-IN-3 treated sample indicates a bypass of the mitotic arrest.

Immunofluorescence for Mitotic Aberrancies

This protocol is used to visualize mitotic errors induced by Mps1-IN-3 treatment.[5]

Materials:

-

Cells expressing a fluorescently tagged histone (e.g., U251-H2B-GFP)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with Mps1-IN-3 or DMSO.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Staining: Stain the nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify mitotic aberrancies such as lagging chromosomes, anaphase bridges, and micronuclei.

Flow Cytometry for Cell Cycle Analysis

This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with Mps1-IN-3.[10][11][12]

Materials:

-

Cell line of interest

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Mps1-IN-3 or DMSO for a specified time.

-

Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Wash the cells and resuspend them in PI staining solution.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases. A decrease in the G2/M population after an initial arrest may indicate mitotic slippage.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described experimental protocols and the logical relationship of Mps1's function in the cell cycle.

Conclusion

This compound is a valuable research tool for elucidating the intricate mechanisms of mitotic progression and the spindle assembly checkpoint. Its potent and selective inhibition of Mps1 kinase leads to profound cellular consequences, including the abrogation of the SAC, induction of aneuploidy, and ultimately, cell death. These characteristics underscore its potential as a therapeutic agent, particularly in the context of cancers that exhibit a high degree of chromosomal instability and a dependency on the SAC. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the multifaceted effects of Mps1-IN-3 and to further explore its therapeutic promise.

References

- 1. High levels of the Mps1 checkpoint protein are protective of aneuploidy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aneuploidy renders cancer cells vulnerable to mitotic checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

Mps1-IN-3 Hydrochloride: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mps1-IN-3 hydrochloride is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1] The SAC is a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[2][3] Mps1 kinase activity is essential for the recruitment of checkpoint proteins to unattached kinetochores, thereby preventing premature anaphase entry.[3] Dysregulation of Mps1 is implicated in chromosomal instability and is a hallmark of many cancers, making it an attractive therapeutic target.[2][4] this compound abrogates the SAC, leading to mitotic checkpoint override, aneuploidy, and ultimately, cell death in rapidly dividing cancer cells.[2] This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its biological effects and quantitative data to guide experimental design.

Mechanism of Action

Mps1 kinase is a key upstream component of the Spindle Assembly Checkpoint (SAC) signaling cascade. At unattached kinetochores, Mps1 initiates a signaling pathway that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase essential for the degradation of proteins that hold sister chromatids together.[2] This inhibition delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. This compound, as a selective inhibitor of Mps1, disrupts this process, causing premature entry into anaphase, even in the presence of mitotic spindle damage. This leads to chromosomal missegregation and aneuploidy, which can trigger cell death.[2]

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Comments | Reference |

| IC50 (Kinase Assay) | 50 nM | - | Direct inhibition of Mps1 kinase activity. | [1] |

| IC50 (Cell Proliferation) | ~5 µM | U251 Glioblastoma | Inhibition of cell growth after prolonged exposure. | [2] |

| Effective Concentration | 5 µM | Glioblastoma cells | Sensitizes cells to vincristine. | [2] |